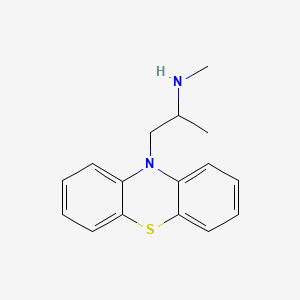

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine

描述

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound is structurally related to promethazine, a well-known antihistamine.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenothiazine derivatives.

科学研究应用

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its antihistaminic and antiemetic properties.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用机制

The compound exerts its effects primarily through interactions with neurotransmitter receptors in the central nervous system. It acts as an antagonist at histamine H1 receptors, which accounts for its antihistaminic effects. Additionally, it may interact with dopamine and serotonin receptors, contributing to its potential antipsychotic and antiemetic properties.

相似化合物的比较

Promethazine: Another phenothiazine derivative with similar antihistaminic properties.

Chlorpromazine: A phenothiazine used as an antipsychotic.

Thioridazine: Known for its antipsychotic effects.

Uniqueness: N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine is unique due to its specific structural modifications, which may result in distinct pharmacological profiles compared to other phenothiazines. Its methyl group and propan-2-amine side chain contribute to its unique receptor binding affinities and pharmacokinetics.

生物活性

N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine, a derivative of phenothiazine, exhibits notable biological activity primarily as an antihistamine and antipsychotic agent. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a phenothiazine core characterized by a bicyclic structure that includes sulfur and nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 270.39 g/mol. The presence of the N-methyl group and a propan-2-amine side chain enhances its solubility and biological activity, making it relevant in various therapeutic contexts .

Antihistaminic Properties

This compound is structurally similar to promethazine , known for its antihistaminic effects. It functions by blocking histamine receptors, which play a crucial role in allergic reactions. Preliminary studies suggest that this compound may exhibit similar antihistaminic activity; however, comprehensive evaluations are necessary to confirm its efficacy and safety profile .

Antipsychotic Effects

Research indicates that phenothiazines, including this compound, modulate neurotransmitter activities, particularly dopaminergic and cholinergic signaling pathways. This modulation has led to investigations into their potential as antipsychotic agents. This compound may share some of the antipsychotic properties associated with other phenothiazines like chlorpromazine and trifluoperazine , which are used primarily in treating schizophrenia and other psychotic disorders .

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step chemical reactions, including the formation of key intermediates through enzymatic processes. For instance, one study utilized lipase-mediated kinetic resolution to obtain enantiomerically enriched precursors for further transformation into pharmacologically active derivatives .

Case Studies on Biological Activity

- Anticancer Potential : Recent studies have explored the anticancer properties of phenothiazine derivatives, including this compound. In vitro tests showed that certain derivatives exhibited cytotoxic effects against liver cancer cells while maintaining low toxicity levels in zebrafish models .

- Cholinesterase Modulation : Some derivatives have been found to modulate cholinesterase activity in a dose-dependent manner, which is significant for neurodegenerative conditions such as Alzheimer's disease. This modulation suggests potential therapeutic applications beyond traditional antihistaminic or antipsychotic uses .

Comparative Analysis of Phenothiazine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Promethazine | Contains a phenothiazine core | Stronger sedative effects |

| Chlorpromazine | Phenothiazine derivative | Used primarily as an antipsychotic |

| Trifluoperazine | Fluorinated phenothiazine | Enhanced potency against psychotic disorders |

| N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-am | Methylated side chain | Versatile dual action as antihistamine and potential antipsychotic |

属性

IUPAC Name |

N-methyl-1-phenothiazin-10-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOZCCILCJIHOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958743 | |

| Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37707-23-6 | |

| Record name | N,α-Dimethyl-10H-phenothiazine-10-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37707-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylpromethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037707236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLPROMETHAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906QAW7T4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Desmethylpromethazine in the context of promethazine metabolism?

A1: N-Desmethylpromethazine is a key metabolite of promethazine, formed through N-demethylation. The study highlights that the extent of N-Desmethylpromethazine elimination varies among individuals and is linked to their metabolic phenotype. Individuals categorized as poor metabolizers showed little to no elimination of N-Desmethylpromethazine, which correlated with the severity of their condition []. This suggests that N-Desmethylpromethazine levels could potentially serve as a marker for promethazine metabolism efficiency in patients.

Q2: How does the study contribute to personalized medicine approaches in the context of promethazine treatment?

A2: The research emphasizes the importance of understanding individual metabolic phenotypes for drugs like promethazine []. By classifying individuals as poor, intermediate, or extensive metabolizers based on their N-Desmethylpromethazine levels, the study provides insights into how individuals might respond differently to promethazine. This knowledge can contribute to personalized medicine by guiding dosage adjustments and treatment strategies based on individual metabolic profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。